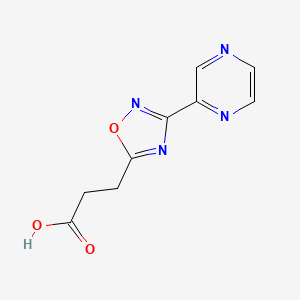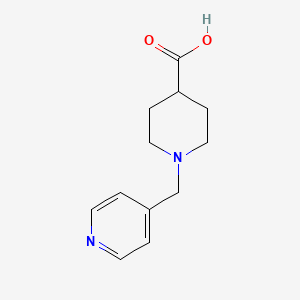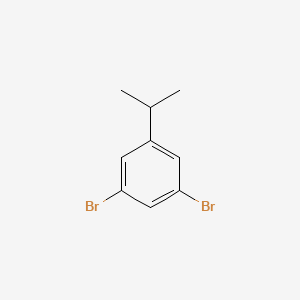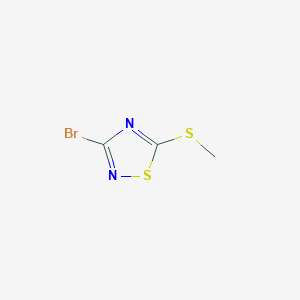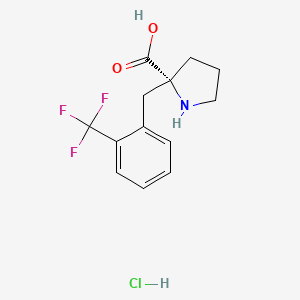
(R)-2-(2-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound , (R)-2-(2-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride, is a derivative of pyrrolidine with a trifluoromethyl benzyl group and a carboxylic acid function, which is further processed into its hydrochloride salt form. This structure suggests potential reactivity typical of carboxylic acids and secondary amines, as well as the influence of the electron-withdrawing trifluoromethyl group on the benzyl moiety.
Synthesis Analysis
The synthesis of related compounds often involves the formation of carboxylic acids from primary alcohols, as seen in the Ru(II) complexes that catalyze the dehydrogenation of primary alcohols to carboxylic acids . While the specific synthesis of (R)-2-(2-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis. For instance, the use of 2-(trifluoromethylsulfonyloxy)pyridine (TFOP) for ketone synthesis from carboxylic acids and aromatic hydrocarbons could be a step in the synthesis pathway, considering the trifluoromethyl and aromatic components of the target compound.
Molecular Structure Analysis
The molecular structure of related compounds, such as the 2-amino-5-chloropyridine–benzoic acid complex, demonstrates the importance of hydrogen bonding in the crystal structure . Although the exact molecular structure of (R)-2-(2-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride is not provided, it can be inferred that hydrogen bonding might play a significant role in its solid-state conformation, especially considering the presence of carboxylic acid and amine functionalities.
Chemical Reactions Analysis
The reactivity of similar pyrrolidine derivatives under acidic conditions has been observed, such as the acid-catalyzed ring opening in 2-(2-hydroxynaphthalene-1-yl)-pyrrolidine-1-carboxamides . This suggests that (R)-2-(2-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride could also undergo ring-opening or other acid-catalyzed reactions, potentially leading to a variety of products depending on the reaction conditions.
Physical and Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Antioxidant, Antimicrobial, and Cytotoxic Activity
Research on natural carboxylic acids from plants, such as benzoic acid and cinnamic acid, indicates these compounds exhibit a range of biological activities, including antioxidant, antimicrobial, and cytotoxic effects. The structural differences among these acids influence their bioactivity, suggesting that modifications in the carboxylic acid structure could potentially alter their biological effects in meaningful ways (Godlewska-Żyłkiewicz et al., 2020).
Applications in Drug Discovery
Pyrrolidine, a key structural component of the compound , is utilized in medicinal chemistry for the synthesis of bioactive molecules targeting various human diseases. The saturation and non-planarity of the pyrrolidine ring contribute to stereochemistry and 3D coverage of molecules, impacting the drug discovery process. Studies highlight the utility of pyrrolidine and its derivatives in developing compounds with target selectivity, underscoring the versatility of this scaffold in medicinal chemistry (Li Petri et al., 2021).
Organic Acids in Industrial Applications
The use of organic acids, such as formic, acetic, citric, and lactic acids, in place of hydrochloric acid (HCl) for acidizing operations in oil and gas explorations demonstrates the industrial applications of carboxylic acids. These acids offer advantages such as lower corrosion rates and better environmental compatibility, highlighting the potential for (R)-2-(2-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride and related compounds in such applications (Alhamad et al., 2020).
Environmental and Health Impact of Fluorinated Compounds
The environmental persistence and potential health impacts of fluorinated compounds, including carboxylic acids, are areas of ongoing research. Studies on fluorinated alternatives to long-chain perfluoroalkyl carboxylic acids (PFCAs) and perfluoroalkane sulfonic acids (PFSAs) indicate that while these alternatives are designed to be less harmful, their safety and environmental effects remain areas of concern. This underscores the importance of thorough risk assessments and toxicity studies for fluorinated carboxylic acids and their derivatives (Wang et al., 2013).
Propiedades
IUPAC Name |
(2R)-2-[[2-(trifluoromethyl)phenyl]methyl]pyrrolidine-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO2.ClH/c14-13(15,16)10-5-2-1-4-9(10)8-12(11(18)19)6-3-7-17-12;/h1-2,4-5,17H,3,6-8H2,(H,18,19);1H/t12-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPPCFWJBYPCNKR-UTONKHPSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)(CC2=CC=CC=C2C(F)(F)F)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@](NC1)(CC2=CC=CC=C2C(F)(F)F)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClF3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90375976 |
Source


|
| Record name | (R)-2-(2-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90375976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-(2-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride | |
CAS RN |
1049727-87-8 |
Source


|
| Record name | (R)-2-(2-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90375976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

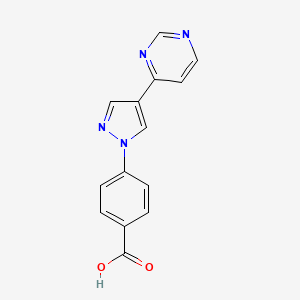
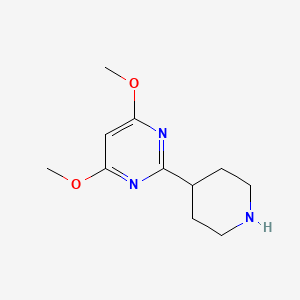

![4-[3-(Diphenylmethyl)-1,2,4-oxadiazol-5-yl]-piperidine](/img/structure/B1302840.png)
